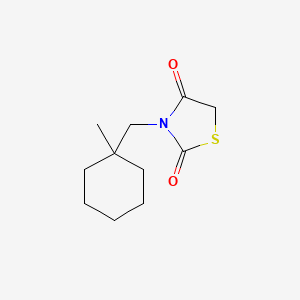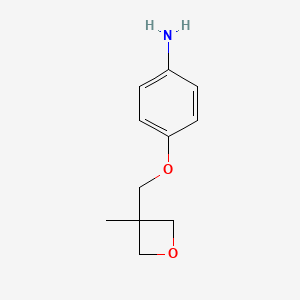![molecular formula C5H7N5S B12942928 [(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
[(E)-1H-imidazol-5-ylmethyleneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C5H7N5S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide typically involves the reaction of imidazole derivatives with hydrazinecarbothioamide under controlled conditions. One common method involves the condensation of 4-formylimidazole with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and hydrazine derivatives. These products can have diverse applications depending on their specific chemical structures.
Applications De Recherche Scientifique
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound’s hydrazinecarbothioamide moiety can form hydrogen bonds and coordinate with metal centers, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound, imidazole, is a simpler structure with broad applications in chemistry and biology.
Thiosemicarbazide: A related compound with similar functional groups, used in various chemical syntheses.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is unique due to its combination of the imidazole ring and hydrazinecarbothioamide moiety, providing a versatile scaffold for chemical modifications and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N5S |
|---|---|
Poids moléculaire |
169.21 g/mol |
Nom IUPAC |
[(E)-1H-imidazol-5-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C5H7N5S/c6-5(11)10-9-2-4-1-7-3-8-4/h1-3H,(H,7,8)(H3,6,10,11)/b9-2+ |
Clé InChI |
YJLYYXQJGMPDJZ-XNWCZRBMSA-N |
SMILES isomérique |
C1=C(NC=N1)/C=N/NC(=S)N |
SMILES canonique |
C1=C(NC=N1)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


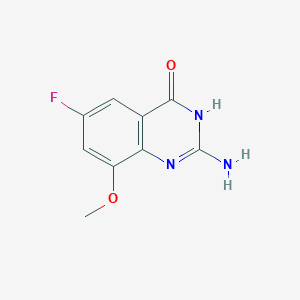
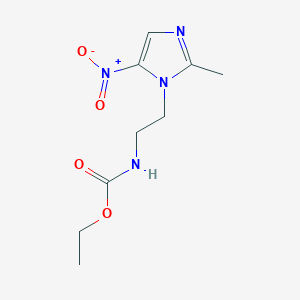
![2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
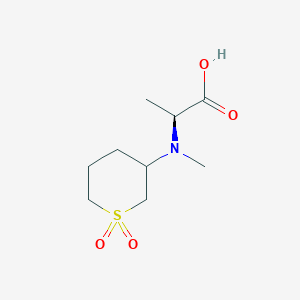
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)
![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)

![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
